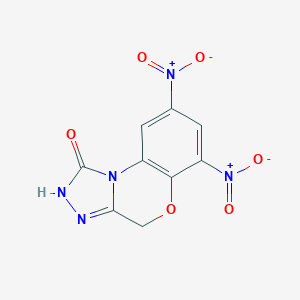
1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- is a chemical compound that has been synthesized and studied extensively in recent years. This compound has shown great potential in scientific research applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- involves the inhibition of protein tyrosine phosphatases, which are enzymes that play a key role in regulating cell signaling pathways. By inhibiting these enzymes, this compound has the potential to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- is its potential as a fluorescent probe for DNA detection. However, there are limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are many potential future directions for research on 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro-. These include further studies on its potential as an anti-cancer agent, as well as investigations into its potential use in other areas of scientific research, such as drug discovery and development. Additionally, future research could focus on developing new and more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- involves a multi-step process that includes the reaction of 2-nitrophenol with hydrazine hydrate and formaldehyde, followed by the reaction of the resulting intermediate with 2,4-dinitrophenylhydrazine. The final product is obtained through cyclization of the intermediate with triethyl orthoformate.
Scientific Research Applications
1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a fluorescent probe for DNA detection, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-cancer agent.
properties
CAS RN |
96753-85-4 |
|---|---|
Product Name |
1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- |
Molecular Formula |
C9H5N5O6 |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
6,8-dinitro-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one |
InChI |
InChI=1S/C9H5N5O6/c15-9-11-10-7-3-20-8-5(12(7)9)1-4(13(16)17)2-6(8)14(18)19/h1-2H,3H2,(H,11,15) |
InChI Key |
CTBOHMYEWXRPAT-UHFFFAOYSA-N |
SMILES |
C1C2=NNC(=O)N2C3=C(O1)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C2=NNC(=O)N2C3=C(O1)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
96753-85-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)


![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)





![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)